molecular formula C9H18BF3KNO2 B13390054 Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate

Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate

Cat. No.: B13390054
M. Wt: 279.15 g/mol
InChI Key: NVCWJWFXHGIEQJ-UHFFFAOYSA-N
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Description

Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate is a chemical compound with the molecular formula C10H19BF3KNO2. It is a white to almost white powder or crystalline solid. This compound is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate typically involves the reaction of tert-butoxycarbonyl-protected amines with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often complex organic molecules that are valuable intermediates in the synthesis of pharmaceuticals and advanced materials .

Mechanism of Action

The mechanism of action of Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate primarily involves its role as a boron-containing reagent in organic synthesis. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions to form new carbon-carbon bonds. The tert-butoxycarbonyl group provides stability and protects the amine functionality during reactions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate
  • Potassium (tert-butoxycarbonyl)amino)methyl)trifluoroborate

Uniqueness

Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate is unique due to its specific structure, which combines a tert-butoxycarbonyl-protected amine with a trifluoroborate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C9H18BF3KNO2

Molecular Weight

279.15 g/mol

IUPAC Name

potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]boranuide

InChI

InChI=1S/C9H18BF3NO2.K/c1-9(2,3)16-8(15)14-7-5-4-6-10(11,12)13;/h4-7H2,1-3H3,(H,14,15);/q-1;+1

InChI Key

NVCWJWFXHGIEQJ-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCCNC(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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